molecular formula C8H11N3O B12343506 2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B12343506
M. Wt: 165.19 g/mol
InChI Key: QTNHRFFZYQUYDQ-UHFFFAOYSA-N
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Description

2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound with a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone under acidic conditions to form the pyrido[3,4-d]pyrimidine core. Subsequent methylation and reduction steps yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[3,4-d]pyrimidines.

Scientific Research Applications

2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
  • 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Uniqueness

2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H11N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h6,9H,2-4H2,1H3

InChI Key

QTNHRFFZYQUYDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2CCNCC2=N1

Origin of Product

United States

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